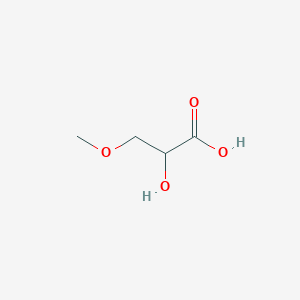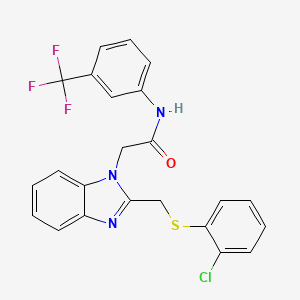
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields due to its potential applications in medicinal chemistry and biochemistry. This compound features a unique structure with an imidazole ring, a thiol group, and an amide linkage, which contribute to its diverse reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
To prepare 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, the following steps are commonly employed:
Starting Materials: : Obtain 5-(hydroxymethyl)-1H-imidazole, isopropylamine, and N-phenylacetamide as the primary reactants.
Formation of the Imidazole Derivative: : React 5-(hydroxymethyl)-1H-imidazole with isopropylamine to form 1-(2-(isopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole.
Thioether Formation: : Introduce a thiol group to the imidazole derivative by reacting it with a suitable thiolating agent under controlled conditions, yielding the thioimidazole intermediate.
Amide Coupling: : Couple the thioimidazole intermediate with N-phenylacetamide using an amide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would likely involve optimization of the above synthetic steps. This includes the use of continuous flow reactors, efficient purification methods like crystallization or chromatography, and stringent quality control to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The thiol group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction can target the carbonyl groups, converting them into alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the imidazole or amide moieties.
Common Reagents and Conditions
Oxidation: : Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Typical reagents include halides for nucleophilic substitution or acylating agents for modifying the amide group.
Major Products Formed
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Produces secondary alcohols.
Substitution: : Depending on the reagent, products may include alkylated or acylated derivatives of the original compound.
科学的研究の応用
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide finds applications in various fields of research:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential enzyme inhibition properties.
Medicine: : Studied for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: : Utilized in the development of new materials with specific chemical properties.
作用機序
This compound exerts its effects primarily through its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the thiol group can form disulfide bonds or act as a nucleophile in biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular processes and pathways.
類似化合物との比較
Comparing 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide with similar compounds highlights its unique features:
Similar Compounds: : Compounds like 5-(hydroxymethyl)-1H-imidazole, N-phenylacetamide derivatives, and other thioimidazole compounds.
Uniqueness: : This compound's combination of an imidazole ring, thiol group, and amide linkage provides a unique scaffold that allows for diverse reactivity and biological activity, distinguishing it from simpler analogs that lack one or more of these functional groups.
This comprehensive look into this compound should give you a solid understanding of its synthesis, reactivity, and applications. Fascinating stuff, right?
特性
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12(2)19-15(23)9-21-14(10-22)8-18-17(21)25-11-16(24)20-13-6-4-3-5-7-13/h3-8,12,22H,9-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYMZPHNYQMVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2433772.png)
![ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]formamido}piperidine-1-carboxylate](/img/structure/B2433773.png)
![N-(2-methoxy-5-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2433776.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)



![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2433785.png)
![3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2433786.png)



